5-Aminotetrahydropyran-3-carboxylic acid;hydrochloride
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Overview
Description
5-Aminotetrahydropyran-3-carboxylic acid;hydrochloride is a chemical compound that belongs to the class of amino acids It is characterized by the presence of an amino group attached to a tetrahydropyran ring, which is further substituted with a carboxylic acid group The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminotetrahydropyran-3-carboxylic acid;hydrochloride typically involves the reaction of tetrahydropyran derivatives with appropriate amino and carboxylating agents. One common method involves the use of methanol and trimethylchlorosilane at room temperature, which facilitates the esterification of amino acids . This method is advantageous due to its mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Aminotetrahydropyran-3-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
5-Aminotetrahydropyran-3-carboxylic acid;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein synthesis.
Industry: It is used in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of 5-Aminotetrahydropyran-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-Aminolevulinic acid: A precursor in the biosynthesis of tetrapyrrole compounds, used in medicine and agriculture.
Aminolevulinic acid: Used in photodynamic therapy for actinic keratosis and as a diagnostic agent.
Uniqueness
5-Aminotetrahydropyran-3-carboxylic acid;hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its tetrahydropyran ring differentiates it from other amino acids and contributes to its unique properties and applications.
Properties
Molecular Formula |
C6H12ClNO3 |
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Molecular Weight |
181.62 g/mol |
IUPAC Name |
5-aminooxane-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c7-5-1-4(6(8)9)2-10-3-5;/h4-5H,1-3,7H2,(H,8,9);1H |
InChI Key |
JNDBFFKUSYVFFF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COCC1N)C(=O)O.Cl |
Origin of Product |
United States |
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